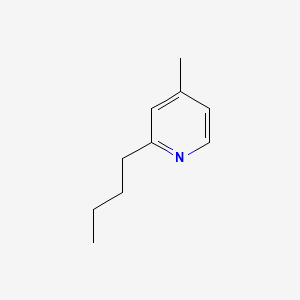

2-Butyl-4-methylpyridine

描述

Significance of Pyridine (B92270) Scaffolds in Organic Synthesis and Functional Materials

Pyridine scaffolds, six-membered heteroaromatic rings containing one nitrogen atom, are ubiquitous in organic chemistry and materials science. nih.govbeilstein-journals.org Their unique electronic properties and ability to participate in hydrogen bonding make them crucial components in a wide array of applications. beilstein-journals.org In organic synthesis, pyridines serve as versatile precursors and intermediates for the construction of more complex molecules, including pharmaceuticals and agrochemicals. nih.govresearchgate.net The pyridine nucleus is a common feature in numerous natural products like nicotine (B1678760) and vitamins, as well as in synthetic drugs. nih.gov Furthermore, pyridine derivatives are integral to the development of functional materials, such as polymers and ligands for organometallic compounds used in catalysis. nih.govacs.org Their inherent basicity and solubility characteristics often enhance the properties of the molecules in which they are incorporated. nih.gov

Steric and Electronic Influences of Alkyl Substituents on Pyridine Reactivity

The reactivity of the pyridine ring is significantly influenced by the nature and position of its substituents. Alkyl groups, such as the butyl and methyl groups in 2-Butyl-4-methylpyridine, exert both steric and electronic effects that modulate the ring's chemical behavior.

Electronic Effects: Alkyl groups are generally considered electron-donating through an inductive effect (+I). This effect increases the electron density on the pyridine ring, which can influence its basicity and reactivity towards electrophiles. However, the nitrogen atom in the pyridine ring is electronegative and exerts an electron-withdrawing effect (-I), making the ring generally less reactive towards electrophilic substitution than benzene (B151609). nih.gov Nucleophilic substitution is more common, particularly at the C-2 and C-4 positions. nih.gov

Steric Effects: The size of the alkyl substituents plays a crucial role in determining the regioselectivity of reactions. A bulky substituent at the 2-position, like a butyl group, can sterically hinder the approach of reagents to the nitrogen atom and the adjacent C-3 position. umich.edu This steric hindrance can be advantageous in directing reactions to other, less hindered positions on the ring. umich.edu For instance, bulky substituents on a pyridine ligand can dramatically reduce the rate of substitution reactions. umich.edu The interplay of these steric and electronic factors is a key consideration in the design and synthesis of functionalized pyridine derivatives for specific applications. rsc.orgcdnsciencepub.com

Historical Context of Pyridine Chemistry Relevant to this compound Analogues

The chemistry of pyridine dates back to the 19th century, with early work focusing on its isolation from coal tar and understanding its fundamental properties. wikipedia.org The synthesis of substituted pyridines has historically presented challenges due to the electron-deficient nature of the pyridine ring, which makes it less susceptible to electrophilic substitution compared to benzene.

Key historical developments that paved the way for the synthesis of analogues like this compound include:

The Hantzsch Pyridine Synthesis: Developed in the late 19th century, this method provides a direct route to substituted pyridines through the condensation of an aldehyde, a β-ketoester, and ammonia (B1221849). mdpi.com Variants of this synthesis can be tailored to produce specific substitution patterns.

Chichibabin Reaction: This reaction, discovered in the early 20th century, allows for the direct amination of pyridine at the 2-position. The related reaction of pyridine with organolithium reagents provides a pathway for the introduction of alkyl substituents. wikipedia.org

Advances in Halogenation and Cross-Coupling: The development of regioselective halogenation techniques in the mid-20th century, followed by the advent of palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Negishi), revolutionized the synthesis of specifically substituted pyridines. These methods allow for the precise installation of alkyl and aryl groups at defined positions on the pyridine ring.

These foundational synthetic methodologies have been continuously refined, leading to the efficient and selective preparation of a vast array of pyridine derivatives, including this compound, for diverse applications.

Interactive Data Table: Physicochemical Properties of this compound

| Property | Value |

| Chemical Formula | C10H15N |

| Boiling Point | 201-202 °C (at 740 Torr) chemicalbook.com |

| Density | 0.885 g/cm³ (at 27 °C) chemicalbook.com |

| pKa | 6.53 ± 0.20 (Predicted) chemicalbook.com |

Detailed Research Findings on this compound

The synthesis of this compound can be achieved through several synthetic routes. One common approach is the direct alkylation of 4-methylpyridine (B42270). This method typically involves reacting 4-methylpyridine with a butylating agent, such as 1-bromobutane, in the presence of a strong base like sodium hydride. However, controlling the regioselectivity to favor substitution at the 2-position over other positions can be a challenge, and polyalkylation can be a competing side reaction.

Another synthetic strategy involves building the pyridine ring with the desired substituents already in place. Variants of the Hantzsch pyridine synthesis can be employed, using appropriate aldehydes and β-ketoesters as starting materials to yield this compound directly.

More modern and efficient methods often utilize transition metal catalysis. For instance, cross-coupling reactions, such as the Suzuki or Negishi reaction, can be used. This would typically involve reacting a 2-halo-4-methylpyridine with a butyl-containing organometallic reagent in the presence of a palladium catalyst. These catalytic methods generally offer high regioselectivity and yields under milder reaction conditions.

The reactivity of this compound is characteristic of substituted pyridines. The pyridine ring can undergo several types of reactions:

Oxidation: The nitrogen atom can be oxidized to form the corresponding pyridine N-oxide.

Reduction: The aromatic ring can be reduced to the corresponding piperidine (B6355638) derivative.

Substitution: The compound can undergo further substitution reactions, with the position of the new substituent being influenced by the existing butyl and methyl groups.

This compound serves as a building block in organic synthesis for creating more complex molecules. Its derivatives have been investigated for various applications, including as intermediates in the synthesis of pharmaceuticals and agrochemicals. ontosight.ai

Interactive Data Table: Summary of Preparation Methods for this compound

| Method | Starting Materials | Reaction Conditions | Typical Yield (%) | Notes |

| Direct Alkylation | 4-Methylpyridine + 1-bromobutane | Base (e.g., NaH), DMF, 60-80°C | 50-70 | Requires control of regioselectivity. |

| Hantzsch-type Condensation | Butyraldehyde + β-ketoester + Ammonia | Reflux in ethanol (B145695) or acetic acid, acid/base catalyst | 40-65 | Multi-step purification often needed. |

| Pd-catalyzed Cross-Coupling | 2-Halo-4-methylpyridine + Butylboronic acid | Pd catalyst, base, solvent | High | Good regioselectivity and yield under mild conditions. |

Structure

3D Structure

属性

IUPAC Name |

2-butyl-4-methylpyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15N/c1-3-4-5-10-8-9(2)6-7-11-10/h6-8H,3-5H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UCAKJZWZXQHUMY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC1=NC=CC(=C1)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5074349 | |

| Record name | Pyridine, 2-butyl-4-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5074349 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

149.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6304-31-0 | |

| Record name | 2-Butyl-4-methylpyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6304-31-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Pyridine, 2-butyl-4-methyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006304310 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC42634 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=42634 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Pyridine, 2-butyl-4-methyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Pyridine, 2-butyl-4-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5074349 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-butyl-4-methylpyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.026.009 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-Butyl-4-methylpyridine | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FE3QPV8LRQ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Strategies and Methodologies for 2 Butyl 4 Methylpyridine and Its Analogues

Alkylation Reactions for Pyridine (B92270) Ring Functionalization

Functionalizing an existing pyridine scaffold is a common and direct approach to synthesizing target molecules like 2-Butyl-4-methylpyridine. This typically involves the introduction of alkyl groups onto the pyridine ring through various chemical reactions.

Direct Alkylation Approaches

Direct alkylation involves the introduction of an alkyl group onto the pyridine ring in a single step. A primary method for synthesizing this compound is the direct alkylation of 4-methylpyridine (B42270) (4-picoline). This can be accomplished by reacting 4-picoline with a butylating agent, such as a butyl halide (e.g., 1-bromobutane), in the presence of a strong base. The inherent nucleophilicity of the pyridine nitrogen can be overcome, and the C-2 and C-6 positions, which are electron-deficient, become susceptible to attack.

Another direct alkylation method involves a free-radical pathway. For instance, reacting 4-methylpyridine with valeric acid in an aqueous solution containing ammonium (B1175870) persulfate and catalytic silver ions can yield 2-n-butyl-4-methylpyridine. google.com This process operates at temperatures between 40 and 100°C and offers a quantitative yield based on the converted 4-methylpyridine. google.com

The use of organolithium reagents also provides a route for direct alkylation. Treating 4-picoline with an excess of tert-butyllithium (B1211817) has been shown to produce 2,6-di-tert-butyl-4-methylpyridine (B104953), demonstrating the feasibility of direct C-H functionalization with highly reactive organometallic reagents. orgsyn.org Recent studies have further explored the regiodivergent alkylation of pyridines, where the structure of alkyllithium clusters (tetrameric vs. dimeric) can direct the alkylation to either the C4 or C2 position, respectively. acs.org

| Direct Alkylation Method | Starting Materials | Key Reagents | Notes |

| Nucleophilic Substitution | 4-Methylpyridine, Butyl halide | Strong base (e.g., NaH, K-t-BuO) | Reaction conditions must be controlled to favor mono-alkylation. |

| Free-Radical Alkylation | 4-Methylpyridine, Valeric acid | Ammonium persulfate, Ag⁺ ions | Yield is quantitative based on converted starting material. google.com |

| Organolithium Alkylation | 4-Picoline | tert-Butyllithium | Can lead to di-alkylation depending on stoichiometry. orgsyn.org |

Functional Group Introduction via Organometallic Reagents

For enhanced regioselectivity, cross-coupling reactions involving organometallic reagents are frequently employed. These methods typically involve a two-step process: preparation of a halogenated pyridine precursor, followed by a coupling reaction with a butyl-containing organometallic species.

Commonly used cross-coupling reactions include the Suzuki and Negishi couplings. In a typical Suzuki coupling, a 2-halo-4-methylpyridine (e.g., 2-bromo-4-methylpyridine) is reacted with a butylboronic acid derivative in the presence of a palladium catalyst and a base. The Negishi coupling follows a similar principle, utilizing a butylzinc reagent. These methods are valued for their high yields, mild reaction conditions, and broad functional group tolerance, making them highly suitable for both laboratory-scale synthesis and industrial production.

The development of robust metalating agents has expanded the scope of this approach. Sterically hindered magnesium and zinc amide bases, such as TMPZnCl·LiCl (TMP = 2,2,6,6-tetramethylpiperidide), can selectively deprotonate picolines at the methyl group (benzylic position), allowing for subsequent arylation or alkylation. uni-muenchen.de This demonstrates the versatility of organometallic intermediates in the synthesis of complex pyridine derivatives. uni-muenchen.deuni-muenchen.de

| Cross-Coupling Reaction | Pyridine Precursor | Organometallic Reagent | Catalyst System | Advantages |

| Suzuki Coupling | 2-Halo-4-methylpyridine | Butylboronic acid | Pd catalyst (e.g., Pd(PPh₃)₄), Base | High regioselectivity, mild conditions. |

| Negishi Coupling | 2-Halo-4-methylpyridine | Butylzinc halide | Pd or Ni catalyst | Tolerant of various functional groups. |

Pyridine Ring Formation via Cyclization Reactions

An alternative to functionalizing a pre-formed ring is the de novo synthesis of the pyridine core through cyclization reactions. These methods build the ring from acyclic precursors, incorporating the desired substituents during the ring-forming process.

Rhodium-Catalyzed C-H Alkenylation and Electrocyclization Routes

A powerful strategy for constructing highly substituted pyridines and their dihydro- and tetrahydro- derivatives involves a rhodium-catalyzed cascade reaction. nih.govacs.org This process starts with readily available α,β-unsaturated imines and alkynes. acs.orgosti.gov The key steps are a rhodium-catalyzed C-H alkenylation of the imine, followed by a 6π-electrocyclization of the resulting aza-triene intermediate to form a 1,2-dihydropyridine. nih.govorganic-chemistry.org

These dihydropyridine (B1217469) intermediates are exceptionally versatile and can be aromatized to the corresponding pyridine, often in a one-pot procedure. acs.orgorganic-chemistry.org The development of new phosphine (B1218219) ligands has broadened the substrate scope of this reaction, allowing for the synthesis of a wide variety of pyridine derivatives with high efficiency and control over substitution patterns. acs.orgosti.gov This methodology provides access to densely functionalized nitrogen heterocycles that are of significant interest in medicinal chemistry. acs.org

Synthesis from Ketoximes and Terminal Alkynes

A related and expedient one-pot synthesis of highly substituted pyridines utilizes α,β-unsaturated ketoximes and terminal alkynes. nih.govacs.org This rhodium-catalyzed method proceeds through a sequence of C-H bond functionalization, electrocyclization, and subsequent dehydration to directly afford the aromatic pyridine product. acs.orgnih.gov

A critical aspect of this reaction is the suppression of the competing homocoupling of the terminal alkyne. The use of electron-deficient phosphite (B83602) ligands, such as triisopropyl phosphite, has proven effective in minimizing this undesired side reaction. acs.orgnih.gov This method is modular and allows for the synthesis of pyridines with diverse substitution patterns from readily available starting materials. thieme-connect.com For example, the reaction of 4-pentene-3-one oxime with 1-hexyne (B1330390) yields a mixture of 5-butyl-2-ethyl-4-methylpyridine and 6-butyl-2-ethyl-4-methylpyridine, demonstrating the direct formation of a butyl- and methyl-substituted pyridine core. nih.gov

| Cyclization Method | Key Reactants | Catalyst/Reagents | Primary Product | Key Features |

| C-H Alkenylation/Electrocyclization | α,β-Unsaturated imines, Alkynes | Rhodium(I) complex, Phosphine ligand | 1,2-Dihydropyridines | Versatile intermediates, can be aromatized in one pot. nih.govacs.org |

| Ketoxime/Alkyne Cyclization | α,β-Unsaturated ketoximes, Terminal alkynes | Rhodium(I) complex, Phosphite ligand | Substituted Pyridines | One-pot synthesis, directly yields aromatic product. nih.govnih.gov |

Preparation of Halogenated Pyridine Precursors

The synthesis of halogenated pyridines is crucial, as they serve as key intermediates for many functionalization reactions, particularly the organometallic cross-coupling methods described in section 2.1.2. The selective introduction of a halogen atom at a specific position on the pyridine ring is a foundational step.

Traditional methods for halogenating pyridines can sometimes lack selectivity. However, modern synthetic chemistry offers more precise strategies. For instance, 3-bromo-4-methylpyridine (B15001) can be synthesized and subsequently functionalized. abertay.ac.uk

More advanced techniques have been developed to achieve high regioselectivity. One such method involves the use of designed heterocyclic phosphine reagents. researchgate.netamazonaws.com In this two-step process, the phosphine is first installed at the 4-position of the pyridine ring to form a stable phosphonium (B103445) salt. This salt then acts as an excellent leaving group, allowing for its displacement by a halide nucleophile (Cl⁻, Br⁻, or I⁻) in a subsequent SNAr reaction. amazonaws.commountainscholar.org This strategy enables the selective C-4 halogenation of a broad range of unactivated pyridines and is even applicable to the late-stage functionalization of complex molecules. researchgate.netamazonaws.com The preparation of precursors like 2-chloro-4-methylpyridine (B103993) allows for subsequent reactions, such as the benzylic arylation at the methyl group, to build more complex structures. uni-muenchen.de

Bromination of Substituted Pyridines

Bromination of the pyridine ring is a key functionalization reaction. However, direct electrophilic substitution on pyridine is challenging due to the electron-withdrawing nature of the nitrogen atom, which deactivates the ring towards electrophiles. gcwgandhinagar.com When pyridine is exposed to an acidic medium, it forms a pyridinium (B92312) salt, which further increases its resistance to electrophilic attack. gcwgandhinagar.com

For substituted pyridines, the directing effects of existing substituents play a crucial role in determining the position of bromination. pearson.com Activating groups direct incoming electrophiles to the ortho and para positions, while deactivating groups direct them to the meta position. pearson.com In the case of pyridine itself, electrophilic substitution, such as bromination, preferentially occurs at the C-3 position. For instance, 3-bromopyridine (B30812) can be formed by reacting pyridine with bromine in the presence of oleum (B3057394) at 130°C. gcwgandhinagar.com

To facilitate halogenation, especially at positions other than C-3, alternative strategies are often employed. One such method involves the conversion of pyridines to pyridine-N-oxides. This modification activates the ring for electrophilic substitution, with reactions occurring at the C-2 and C-4 positions due to the resonance effect of the N-oxide group. gcwgandhinagar.com Another approach involves a ring-opening, halogenation, and ring-closing sequence via Zincke imine intermediates, which allows for highly regioselective halogenation under mild conditions. nih.govchemrxiv.org This method transforms the electron-deficient pyridine into a series of polarized alkenes that readily undergo electrophilic substitution. nih.gov

Furthermore, bromine-magnesium exchange reactions on bromopyridines using reagents like isopropylmagnesium chloride (iPrMgCl) in tetrahydrofuran (B95107) (THF) provide a pathway to various functionalized pyridines. researchgate.net This methodology has been successfully applied to mono- and di-brominated pyridines, allowing for the introduction of a range of functional groups. researchgate.net

Multi-step Preparations of Sterically Hindered Pyridines

The synthesis of sterically hindered pyridines, such as those with bulky substituents like tert-butyl groups, often requires multi-step strategies due to the steric hindrance that can impede direct substitution reactions. orgsyn.orgacs.org For example, a convenient two-step synthesis for 2,6-di-tert-butyl-4-methylpyridine has been developed. acs.org An improved synthesis of 2,6-di-t-butyl-4-methylpyrylium salts, which are precursors to the corresponding pyridine, has also been reported. tandfonline.com

One common approach involves the construction of the pyridine ring from acyclic precursors, which allows for the incorporation of the desired substituents from the outset. Another strategy is the functionalization of a pre-existing pyridine ring, which may involve the use of powerful organometallic reagents or the activation of the ring through N-oxide formation.

A notable example is the preparation of 2,6-di-tert-butyl-4-methylpyridine, a non-nucleophilic base. orgsyn.org This compound can be synthesized by treating 4-picoline with a large excess of tert-butyl lithium or through an anionic condensation reaction. orgsyn.org The synthesis can also proceed through a pyrylium (B1242799) salt intermediate. orgsyn.org

Pyrylium Salt Intermediates in Pyridine Synthesis

Pyrylium salts are versatile intermediates in the synthesis of a wide variety of heterocyclic compounds, including pyridines. nih.govsemanticscholar.orgorientjchem.orgthieme-connect.de The pyrylium ring, a six-membered cationic heterocycle with a positively charged oxygen atom, is highly reactive towards nucleophiles. nih.govorientjchem.org Reaction with ammonia (B1221849) or primary amines readily converts pyrylium salts into the corresponding pyridines or pyridinium salts. nih.govorientjchem.orggoogle.com

This method is particularly useful for preparing substituted pyridines, as the substituents can be incorporated into the pyrylium salt precursor. google.com For instance, polyalkylated pyrylium salts can be prepared by reacting a branched alkane with an alkanoyl halide or anhydride (B1165640) in the presence of a Lewis acid. google.com These pyrylium salts can then be converted to the corresponding alkylpyridines by reaction with ammonia without the need for isolation. google.com

The synthesis of sterically hindered pyridines, such as 2,6-di-tert-butyl-4-methylpyridine, can be achieved through the corresponding 2,6-di-tert-butyl-4-methylpyrylium salt. orgsyn.org These pyrylium salts have been prepared in varying yields using different counterions like perchlorate (B79767) (ClO₄⁻), tetrachloroferrate (FeCl₄⁻), or tetrachloroaluminate (AlCl₄⁻). orgsyn.org The pyrylium trifluoromethanesulfonate (B1224126) salt is noted for being non-explosive. orgsyn.org The conversion to the pyridine is typically achieved by treating the pyrylium salt with ammonium hydroxide (B78521) at low temperatures. orgsyn.org

Pyrylium salt chemistry has also been employed in the construction of complex macrocycles and polymers containing pyridine or pyridinium units. nih.govsemanticscholar.org

| Pyrylium Salt Precursor | Reagent | Product | Reference |

| 2,6-Di-tert-butyl-4-methylpyrylium salt | Ammonium hydroxide | 2,6-Di-tert-butyl-4-methylpyridine | orgsyn.org |

| Polyalkyl pyrylium salt | Ammonia/Amines | Polyalkylpyridine | google.com |

Anionic Condensation Reactions

Anionic condensation reactions represent another powerful tool for the synthesis of substituted pyridines. The Chichibabin pyridine synthesis, for instance, involves the condensation of aldehydes, ketones, or α,β-unsaturated carbonyl compounds with ammonia or its derivatives. wikipedia.org While this method often suffers from low yields, the starting materials are readily available. wikipedia.org

A more specific example of an anionic condensation is the reaction of 4-picoline (4-methylpyridine) with a significant excess of tert-butyl lithium to produce 2,6-di-tert-butyl-4-methylpyridine in a 44% yield. orgsyn.org This reaction highlights the use of strong organometallic bases to deprotonate a methyl group, followed by alkylation.

Condensation reactions are a cornerstone of many classical named reactions for pyridine synthesis. The Hantzsch pyridine synthesis involves the condensation of an aldehyde, ammonia, and two equivalents of a β-ketoester to form a symmetrically substituted 1,4-dihydropyridine, which can then be oxidized to the corresponding pyridine. gcwgandhinagar.combaranlab.org Modifications to this procedure allow for the synthesis of unsymmetrical pyridines. baranlab.org

The Kröhnke pyridine synthesis utilizes α-pyridinium methyl ketone salts, which are reacted with α,β-unsaturated ketones in the presence of ammonium acetate (B1210297) to yield 2,4,6-trisubstituted pyridines.

Stereoselective Synthesis of Enantiopure Pyridine Derivatives

The development of methods for the stereoselective synthesis of enantiopure pyridine derivatives is of significant interest, particularly for applications in medicinal chemistry and materials science. mdpi.comacs.orgacs.org These strategies can be broadly categorized into the use of chiral catalysts, the employment of chiral auxiliaries, and the resolution of racemic mixtures.

Catalytic stereoselective dearomatization of pyridines has emerged as a powerful approach. mdpi.com This can involve the pyridine nucleus acting as either an electrophile or a nucleophile. For instance, the asymmetric addition of alkynyl nucleophiles to N-alkylpyridinium electrophiles can yield dihydropyridine products with high regiochemical and stereochemical control. mdpi.com Another strategy involves the dearomative substitution at a nucleophilic pyridine nitrogen, often leading to chiral N-substituted 2-pyridones. mdpi.com

Ring-expansion of monocyclopropanated pyrroles, mediated by a Brønsted acid, provides a stereoselective route to highly functionalized tetrahydropyridine (B1245486) derivatives. acs.org

Chiral Separation Techniques (e.g., Chiral High-Performance Liquid Chromatography)

Chiral High-Performance Liquid Chromatography (HPLC) is a widely used and effective technique for the separation and analysis of enantiomers of chiral pyridine derivatives. benthamdirect.comresearchgate.netmdpi.comresearchgate.net This method relies on the use of a chiral stationary phase (CSP) that interacts differently with the two enantiomers of a racemic compound, leading to their separation. mdpi.comresearchgate.net

A variety of CSPs are available, with polysaccharide-based CSPs, such as those derived from cellulose (B213188) and amylose, being particularly common and versatile. benthamdirect.comresearchgate.nettandfonline.com For example, several novel Mannich bases of imidazo[1,2-a]pyridine (B132010) were successfully separated into their enantiomers using polysaccharide-based CSPs like Chiralpak AS, Chiralcel OD, and Chirapak® AS-3R. benthamdirect.comresearchgate.net

The choice of mobile phase is also critical for achieving good separation. Enantioseparations are often carried out in normal-phase, polar organic, or reversed-phase modes. nih.gov For instance, the enantiomers of N-protected non-protein amino acid esters have been successfully separated on a cellulose tris(3,5-dimethylphenylcarbamate) CSP (Chiralcel OD) using a hexane-2-propanol mobile phase. tandfonline.com

The resolution of racemic 1-(2-pyridyl)ethanols has been achieved through lipase-catalyzed asymmetric acetylation, with the enantiomeric purity of the resulting products being determined by chiral HPLC. acs.org Similarly, enantiopure (+/-)-2,6-di-sec-butyl-4-methylpyridine and its N-oxide have been prepared and then separated by chiral HPLC. researchgate.net

The development of new CSPs continues to expand the capabilities of chiral HPLC. Chiral stationary phases based on cyclofructan 6 (CF6) derivatives bearing cationic groups have been synthesized and evaluated for their enantiomer separation capabilities. nih.gov

| Chiral Compound Class | Chiral Separation Method | Chiral Stationary Phase (Example) | Reference |

| Imidazo[1,2-a]pyridine derivatives | Chiral HPLC | Polysaccharide-based (e.g., Chiralpak AS) | benthamdirect.comresearchgate.net |

| 1-(2-Pyridyl)ethanols | Lipase-catalyzed resolution & Chiral HPLC | - | acs.org |

| 2,6-Di-sec-butyl-4-methylpyridine | Chiral HPLC | - | researchgate.net |

| N-Protected non-protein amino acid esters | Chiral HPLC | Cellulose tris(3,5-dimethylphenylcarbamate) | tandfonline.com |

| General chiral compounds | Chiral HPLC | Cyclofructan-based | nih.gov |

Conformational Analysis in Enantiopure Systems

The stereochemical structure and conformational distribution of chiral substituted pyridines are crucial for understanding their interactions in biological systems and their behavior in chiral recognition processes. While specific studies on the conformational analysis of enantiopure this compound are not extensively detailed in the provided results, the methodologies applied to its close analogues, such as enantiopure 2,6-di-sec-butyl-4-methylpyridine, provide a clear framework for such investigations. researchgate.net

The primary approach for elucidating the three-dimensional structure and conformational preferences of these chiral molecules in solution involves a combination of experimental spectroscopic techniques and theoretical calculations. researchgate.net Vibrational Circular Dichroism (VCD) and infrared (IR) spectroscopy are powerful experimental tools for this purpose. VCD, in particular, is highly sensitive to the chirality of a molecule and can distinguish between different conformers. researchgate.netacs.org

The process typically begins with the preparation and separation of the enantiomers, often achieved through chiral High-Performance Liquid Chromatography (HPLC). researchgate.net Once the enantiopure samples are obtained, their VCD and IR spectra are recorded. These experimental spectra are then compared with theoretical spectra calculated for various possible conformations of the molecule.

Theoretical modeling, predominantly using Density Functional Theory (DFT), is employed to predict the stable conformations and their corresponding vibrational spectra. researchgate.net By comparing the calculated spectra of different low-energy conformers with the experimental VCD and IR spectra, the predominant conformations present in the solution can be identified, and their relative populations can be estimated. acs.org This combined approach allows for a detailed understanding of the conformational landscape of the molecule in its solution state. researchgate.net

Table 1: Methodologies for Conformational Analysis

| Technique | Purpose | Details |

|---|---|---|

| Chiral HPLC | Enantiomer Separation | Separation of racemic mixtures to obtain enantiopure samples for analysis. researchgate.net |

| Vibrational Circular Dichroism (VCD) | Stereochemical Structure Investigation | Measures the differential absorption of left and right circularly polarized infrared light, providing information on the absolute configuration and conformation of chiral molecules in solution. researchgate.netacs.org |

| Infrared (IR) Spectroscopy | Functional Group and Structural Analysis | Provides information about the vibrational modes of the molecule, complementing VCD data for structural elucidation. researchgate.net |

| Density Functional Theory (DFT) Calculations | Theoretical Modeling | Used to calculate the geometries, energies, and vibrational spectra of possible conformers. The comparison between theoretical and experimental spectra helps identify the most stable conformations. researchgate.net |

Preparation of N-Oxide Derivatives

The oxidation of the nitrogen atom in the pyridine ring to form an N-oxide is a common and important transformation for modifying the electronic properties and reactivity of pyridine derivatives. The resulting N-oxides, such as this compound N-oxide, serve as versatile intermediates in organic synthesis. The introduction of the oxygen atom increases the electron density of the ring, making it more susceptible to certain types of substitution reactions.

The preparation of pyridine N-oxides is typically achieved through direct oxidation of the corresponding pyridine compound. Several oxidizing agents can be employed for this purpose, with meta-chloroperoxybenzoic acid (m-CPBA) being a widely used and effective reagent. google.com The reaction is generally carried out in a suitable solvent, such as dichloromethane, under controlled temperature conditions. google.com

Another common method involves the use of hydrogen peroxide in an acidic medium, such as acetic acid. google.com The reaction mixture is typically heated to ensure the completion of the oxidation process. Following the reaction, a work-up procedure is necessary to isolate and purify the N-oxide product. This often involves adjusting the pH of the reaction mixture and performing extractions. google.com The purity and yield of the final product can be high, depending on the chosen method and reaction conditions. google.com

Table 2: General Conditions for Pyridine N-Oxide Synthesis

| Reagent | Solvent | Temperature | Key Features |

|---|---|---|---|

| m-Chloroperoxybenzoic acid (m-CPBA) | Dichloromethane (DCM) | 0 °C to room temperature | High oxidation efficiency and good yields are often achieved. The reaction progress can be monitored by techniques like TLC. google.com |

| Hydrogen Peroxide (H₂O₂) | Acetic Acid | Reflux | A classic and effective method, though it may require heating for extended periods. google.comgoogle.com |

Reaction Mechanisms and Reactivity Studies of 2 Butyl 4 Methylpyridine and Its Analogues

Nucleophilic Substitution Reactions

Nucleophilic aromatic substitution (SNAr) on the pyridine (B92270) ring is a fundamental transformation. Unlike benzene (B151609), the pyridine ring is inherently electron-deficient due to the electronegative nitrogen atom, making it more susceptible to attack by nucleophiles. This reactivity is most pronounced at the C-2 (ortho) and C-4 (para) positions, as the negative charge of the intermediate, known as a Meisenheimer complex, can be effectively delocalized onto the nitrogen atom. nih.govchemrxiv.org

For a derivative of 2-butyl-4-methylpyridine, such as 2-butyl-4-methyl-6-halopyridine, nucleophilic attack would be favored at the C-6 position, which is electronically analogous to the C-2 position. The reaction proceeds via a two-step addition-elimination mechanism. The initial, typically rate-determining, step is the attack of the nucleophile on the carbon atom bearing the leaving group, which temporarily disrupts the aromaticity of the ring. nih.gov The subsequent rapid step involves the elimination of the leaving group, restoring the aromatic system. researchgate.net

Mechanism of Halogen Atom Activation and Leaving Group Efficacy

The activation of the pyridine ring towards SNAr is intrinsically linked to the electron-withdrawing nature of the nitrogen atom. For a halopyridine analogue of this compound, this effect makes the carbon atom bonded to the halogen sufficiently electrophilic for nucleophilic attack. The presence of the alkyl groups (butyl at C-2 and methyl at C-4) has a dual electronic effect. While they are weak electron-donating groups through induction, which slightly deactivates the ring towards nucleophilic attack compared to unsubstituted pyridine, the primary influence on reactivity is often the position of the leaving group and the reaction conditions.

The efficacy of the halogen as a leaving group in SNAr reactions of pyridines does not always follow the same trend as in aliphatic SN2 reactions (I > Br > Cl > F). In many activated aryl systems, the order is reversed (F > Cl ≈ Br > I), a phenomenon known as the "element effect". nih.govnih.gov This is often attributed to the high electronegativity of fluorine, which makes the attached carbon more electrophilic and thus accelerates the rate-determining nucleophilic addition step. nih.gov

However, in the case of pyridinium (B92312) salts, a different leaving group order has been observed: CN > F ~ Cl ~ Br ~ I. nih.gov In these systems, the reaction mechanism can shift, and the rate-determining step may become the deprotonation of the intermediate complex rather than the initial nucleophilic attack. nih.gov For neutral 2-halopyridines, the reactivity can be influenced by the specific nucleophile and solvent conditions. For instance, in reactions with some sulfur nucleophiles, 2-chloropyridinium salts have shown high reactivity even at room temperature.

The following table presents representative data on the efficacy of different leaving groups in SNAr reactions on activated aromatic systems.

| Leaving Group (X) in 2,4-Dinitrophenyl-X | Nucleophile | Solvent | Relative Rate |

|---|---|---|---|

| F | Piperidine (B6355638) | Methanol (B129727) | 3300 |

| Cl | Piperidine | Methanol | 4.5 |

| Br | Piperidine | Methanol | 2.4 |

| I | Piperidine | Methanol | 1.0 |

Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, and they are widely applied to pyridine derivatives.

Suzuki-Miyaura Coupling Mechanisms

The Suzuki-Miyaura coupling reaction, which couples an organoboron species with an organohalide, is a versatile method for the arylation or alkylation of pyridines. beilstein-journals.org The catalytic cycle for a halo-substituted this compound analogue would proceed through three key steps:

Oxidative Addition: A low-valent palladium(0) complex reacts with the halopyridine, inserting into the carbon-halogen bond to form a square planar palladium(II) intermediate. This step is often rate-limiting. nih.gov

Transmetalation: The organoboron reagent, activated by a base, transfers its organic group to the palladium(II) complex, displacing the halide. The base is crucial as it forms a more nucleophilic "ate" complex with the boronic acid, facilitating the transfer.

Reductive Elimination: The two organic groups on the palladium center couple and are eliminated as the final product, regenerating the palladium(0) catalyst which can re-enter the cycle. nih.gov

The presence of the pyridine nitrogen can influence the reaction by coordinating to the palladium center, potentially affecting its catalytic activity. Furthermore, the alkyl groups on the ring can present steric challenges.

Heck Coupling Reactions

The Heck reaction couples an unsaturated halide with an alkene to form a substituted alkene. wikipedia.org For an analogue like 2-butyl-4-methyl-x-vinylpyridine, the reaction mechanism also involves a palladium catalyst and typically includes the following steps:

Oxidative Addition: Similar to the Suzuki coupling, a Pd(0) species inserts into the carbon-halide bond of the coupling partner (e.g., an aryl halide). wikipedia.org

Alkene Insertion (Carbopalladation): The alkene coordinates to the palladium(II) complex and then inserts into the Pd-C bond.

β-Hydride Elimination: A hydrogen atom from a carbon adjacent to the palladium-bearing carbon is eliminated, forming the new alkene product and a palladium-hydride species.

Reductive Elimination: The palladium-hydride species is reduced by a base to regenerate the Pd(0) catalyst. wikipedia.org

The regioselectivity of the alkene insertion is a key aspect of the Heck reaction and can be influenced by both steric and electronic factors.

Influence of Steric Hindrance on Reactivity and Selectivity

The 2-butyl group in this compound exerts a significant steric influence on reactions occurring at or near the C-2 position. In cross-coupling reactions like the Suzuki-Miyaura and Heck couplings, this steric hindrance can impede the approach of the bulky palladium catalyst to the reaction center, thereby slowing down the oxidative addition step. acs.org

This steric challenge often necessitates the use of specialized ligands on the palladium catalyst. Bulky, electron-rich phosphine (B1218219) ligands or N-heterocyclic carbenes (NHCs) are commonly employed. These ligands promote the formation of coordinatively unsaturated, highly reactive monoligated palladium(0) species that can more readily undergo oxidative addition with sterically hindered substrates. acs.org

The steric environment also plays a crucial role in determining the selectivity of these reactions. For instance, in the Heck reaction, the carbopalladation step is sensitive to steric bulk, which can direct the regiochemical outcome of the C-C bond formation. Similarly, in Suzuki-Miyaura couplings of polysubstituted pyridines, both electronic and steric factors dictate the site of the reaction when multiple halogens are present.

The following table illustrates the effect of catalyst and substrate structure on the yield of Suzuki-Miyaura coupling reactions, highlighting conditions often used for sterically challenging couplings.

| Aryl Halide | Boronic Acid | Catalyst System | Base | Solvent | Yield (%) |

|---|---|---|---|---|---|

| 2-Chloropyridine | Phenylboronic acid | Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene/H₂O | 95 |

| 2-Bromotoluene (Sterically hindered) | Phenylboronic acid | Pd₂(dba)₃ / XPhos | K₃PO₄ | Dioxane | 92 |

| 1-Bromo-2,6-dimethylbenzene (Highly hindered) | Phenylboronic acid | [Pd(allyl)Cl]₂ / RuPhos | K₂CO₃ | t-Amyl alcohol | 85 |

| 4-Bromotoluene | Phenylboronic acid | (tBubpy)PdCl₂ | K₂CO₃ | Isopropanol | 98 |

Oxidation and Reduction Pathways

The this compound scaffold can undergo oxidation and reduction at several sites: the pyridine ring, the butyl group, and the methyl group.

Oxidation: The pyridine nitrogen can be oxidized to an N-oxide using oxidizing agents like m-chloroperoxybenzoic acid (m-CPBA) or hydrogen peroxide in acetic acid. researchgate.net Pyridine N-oxides are valuable intermediates as the N-oxide group activates the C-2 and C-4 positions towards both nucleophilic and electrophilic attack and can be readily removed if needed. nih.gov

The alkyl side chains can also be oxidized. The 4-methyl group is particularly susceptible to oxidation to a carboxylic acid (isonicotinic acid derivative) using strong oxidizing agents or through catalytic gas-phase oxidation over metal oxide catalysts, such as those based on vanadium oxide. nih.gov The conditions for these reactions can be harsh, and selectivity between the methyl and butyl groups would be a consideration. The terminal methyl group of the n-butyl chain could also be oxidized under certain biological or biomimetic conditions, though this is generally more challenging than the oxidation of the benzylic-like methyl group at C-4.

Reduction: The pyridine ring is resistant to reduction compared to benzene but can be reduced under various conditions. Catalytic hydrogenation using catalysts like platinum oxide (PtO₂), palladium on carbon (Pd/C), or rhodium-based catalysts can fully reduce the pyridine ring to the corresponding piperidine derivative. rsc.org These reactions often require elevated pressures and temperatures, and the conditions can sometimes be harsh. rsc.org

Partial reduction of the pyridine ring to a dihydropyridine (B1217469) is also possible. The Birch reduction, which uses an alkali metal (like sodium or lithium) in liquid ammonia (B1221849) with an alcohol as a proton source, is a classic method for this transformation, typically yielding a 1,4-dihydropyridine. The electron-donating alkyl groups on this compound would influence the regioselectivity of the protonation steps in the Birch reduction mechanism. Reductive alkylation is another pathway where pyridinium salts are reduced and alkylated simultaneously.

The following table summarizes typical conditions and outcomes for the reduction of substituted pyridines.

| Substrate | Reaction Type | Reagents/Catalyst | Product | Yield (%) |

|---|---|---|---|---|

| Pyridine | Catalytic Hydrogenation | PtO₂, H₂, Acetic Acid | Piperidine | High |

| Substituted Pyridine | Birch Reduction | Na, NH₃ (l), EtOH | 1,4-Dihydropyridine derivative | Varies |

| 3-Ethoxycarbonylpyridinium salt | Reductive Alkylation | Zn, Benzyl (B1604629) Bromide | Dihydropyridine derivative | Good |

| 4-Phenylpyridine | Catalytic Hydrogenation | Rh/C, H₂ | 4-Phenylpiperidine | 95 |

Acid-Base Chemistry and Proton Transfer Dynamics

The acid-base properties of pyridine and its derivatives are fundamental to their function in chemical reactions. The lone pair of electrons on the nitrogen atom imparts basicity, allowing these compounds to act as proton acceptors (Brønsted-Lowry bases) or electron-pair donors (Lewis bases). The substituents on the pyridine ring, particularly those adjacent to the nitrogen atom, can significantly modulate these properties through electronic and steric effects.

Sterically hindered pyridines, such as analogues of this compound like 2,6-di-tert-butylpyridine, serve as valuable tools for distinguishing between Brønsted and Lewis acidity. A Brønsted acid is a proton (H⁺) donor, while a Lewis acid is a more general electron-pair acceptor. The bulky alkyl groups (e.g., butyl or tert-butyl) at the 2- and 6-positions physically obstruct the nitrogen atom's lone pair.

This steric hindrance prevents the nitrogen from coordinating with larger Lewis acids, such as metal halides (e.g., AlCl₃) or boron trifluoride (BF₃). However, the proton, being exceptionally small, can still access and interact with the nitrogen's lone pair. Consequently, these hindered bases will react with Brønsted acids but not with most Lewis acids. This selective reactivity allows chemists to probe the nature of acidity in a reaction system; if the addition of a hindered pyridine inhibits a reaction, it suggests the involvement of a Brønsted acid catalyst. The use of 2,6-dimethylpyridine (B142122) has also been explored to distinguish between different types of surface Lewis acidity on metal oxides and to probe Brønsted acidity. researchgate.net

| Hindered Pyridine Analogue | Interaction with Brønsted Acid (H⁺) | Interaction with Lewis Acid (e.g., BF₃) | Primary Reason for Selectivity |

|---|---|---|---|

| This compound | Reactive (Protonation) | Limited Reactivity | Steric hindrance from 2-butyl group |

| 2,6-Di-tert-butylpyridine | Reactive (Protonation) | Non-reactive | Extreme steric hindrance from two tert-butyl groups |

| 2,6-Dimethylpyridine (2,6-Lutidine) | Reactive (Protonation) | Reactive but weaker than unhindered pyridines | Moderate steric hindrance from two methyl groups |

The basicity of a pyridine derivative is quantified by the pKa of its conjugate acid. While electron-donating groups like alkyl substituents generally increase basicity through an inductive effect, placing these groups at the 2- or 2,6-positions introduces steric hindrance that counteracts this electronic effect.

For this compound, the butyl group at the 2-position partially shields the nitrogen atom. This steric crowding can impede the approach of a proton and destabilize the resulting pyridinium ion by hindering its solvation. As a result, 2-substituted and 2,6-disubstituted pyridines are often weaker bases than their 3- or 4-substituted isomers. acs.org For instance, a linear increase in pKa is observed in the series from pyridine to 2-picoline and 2,6-lutidine, indicating minimal steric effects toward protonation from methyl groups. researchgate.net However, the introduction of bulkier groups like tert-butyl at the 2-position leads to a marked deviation, with a significant decrease in base strength attributed to steric hindrance. researchgate.netrsc.org This reduction is caused by a decrease in the entropy of the complex formation, which relates to a loss of rotational freedom for the coordinating pyridine. rsc.org

| Compound | Substituent Position(s) | Key Effect(s) on Basicity | Approximate pKa |

|---|---|---|---|

| Pyridine | - | Baseline | 5.25 |

| 4-Methylpyridine (B42270) (γ-Picoline) | 4- | Inductive effect (+I) increases basicity | 5.98 hmdb.ca |

| 2-Methylpyridine (α-Picoline) | 2- | Inductive effect (+I) vs. minor steric hindrance | 5.97 |

| 2,6-Dimethylpyridine (2,6-Lutidine) | 2-, 6- | Inductive effect (+I) vs. moderate steric hindrance | 6.77 |

| 2,6-Di-tert-butylpyridine | 2-, 6- | Inductive effect (+I) vs. major steric hindrance | 4.4 |

Due to their ability to selectively scavenge protons, sterically hindered pyridines are often referred to as "proton sponges". mdpi.com They can be added to a reaction mixture to inhibit pathways catalyzed by Brønsted acids without interfering with processes that require Lewis acids. nih.gov This is particularly useful in reactions where trace amounts of acid, often present as impurities or generated in situ, can lead to undesired side reactions or decomposition of products.

For example, in a reaction catalyzed by a Lewis acid like AlCl₃, the presence of adventitious water could generate HCl (a Brønsted acid), which might catalyze an unwanted side reaction. The addition of a hindered base like an analogue of this compound would neutralize the HCl without coordinating to the AlCl₃ catalyst, thereby preserving the desired reaction pathway. nih.gov This strategy is crucial for improving the selectivity and yield of many organic transformations. However, it should be noted that the use of weak Brønsted acids can be essential in certain reactions, such as the palladium-catalyzed synthesis of 2-piperidones. researchgate.net

Radical Mechanisms in Pyridine Chemistry

Beyond their roles in acid-base chemistry, pyridine derivatives can participate in reactions involving radical intermediates. These processes are often initiated by light (photochemistry) or radical initiators and provide alternative pathways for functionalizing the pyridine ring.

Photoinduced electron transfer (PET) involves the transfer of an electron from a donor molecule to an acceptor molecule upon absorption of light. mdpi.com Pyridine derivatives can act as components in systems designed for PET. For instance, studies on hydrogen-bonded pyridine-pyrrole systems have analyzed the mechanism of photoinduced electron and proton transfer, which serves as a model for understanding the photochemistry of DNA base pairs. nih.gov

In organized molecular assemblies, pyridine moieties can facilitate electron transfer between different components. Research has explored supramolecular systems where a ruthenium(II) complex is linked to zinc porphyrins through pyridine units. st-andrews.ac.uk Upon photoexcitation, an electron is transferred, leading to a charge-separated state. mdpi.comst-andrews.ac.uk Similarly, the interplay of PET has been investigated in cobalt(III)-R-pyridine complexes anchored to anatase nanocrystals, highlighting how the properties of the pyridine ligand influence electron transfer processes at the interface. nih.gov The substitution reaction between pyridine derivatives and alkyltin compounds can also be initiated by photoinduced electron transfer. documentsdelivered.com

Acyl radicals, including aroyl radicals, are reactive intermediates that can be used to introduce acyl groups onto aromatic systems, including pyridines. youtube.com Pyridines are generally electron-deficient and resistant to standard electrophilic acylation (e.g., Friedel-Crafts reaction). Radical acylation provides a powerful alternative. youtube.com

Aroyl radicals can be generated from precursors like aroyl chlorides through processes initiated by excited-state metal complexes, such as copper complexes. acs.org Once formed, these nucleophilic radicals can add to protonated pyridine rings (pyridinium ions), typically at the 2- or 4-positions. A subsequent oxidation step is required to rearomatize the ring and yield the final aroylpyridine product. youtube.com The reactivity of pyridine with other radicals, such as the CN radical, has also been studied, showing that addition reactions are generally favored over abstraction. frontiersin.org Furthermore, pyridine-boryl radicals have been utilized in cascade reactions to synthesize more complex heterocyclic structures like indolizines. rsc.org

Silylation Studies and Inhibition of Desilylation

In the realm of organic synthesis, silyl (B83357) ethers are widely used as protecting groups for alcohols due to their ease of formation and selective removal. The silylation of alcohols is often catalyzed by Lewis bases, which activate the silylating agent. Pyridine and its derivatives are commonly employed as catalysts in these reactions. uni-muenchen.de this compound and its analogues can play a dual role in silylation chemistry: acting as a catalyst for silylation and as an agent to prevent undesired desilylation.

The steric hindrance provided by the butyl group at the 2-position of the pyridine ring influences its catalytic activity and its ability to interact with silylating agents and silylated compounds. While less hindered pyridines can effectively catalyze the silylation of alcohols, highly hindered pyridines like 2,6-di-tert-butyl-4-methylpyridine (B104953) have been shown to be effective in inhibiting the desilylation of products. sigmaaldrich.com This inhibitory effect is crucial in reactions where the desired silylated product might be sensitive to cleavage under the reaction conditions or during workup. This compound, with its intermediate steric bulk, can be expected to exhibit a balance of catalytic activity and protective capabilities.

For instance, during the GaCl₃-catalyzed ortho-ethynylation of phenols, 2,6-di-tert-butyl-4-methylpyridine was found to inhibit the desilylation and hydration of the products. sigmaaldrich.com This highlights the utility of hindered pyridines in preserving silyl groups in the presence of Lewis acids or protic species that might otherwise promote their cleavage. The non-nucleophilic nature of these bases allows them to scavenge protons or interact with Lewis acids without interfering with the desired silylation reaction.

Table 2: Role of Hindered Pyridines in Silylation Reactions

| Compound | Function | Mechanism of Action | Reference |

| This compound | Catalyst and Protective Agent | Acts as a Lewis base to activate silylating agents. Steric hindrance helps prevent desilylation of the product. | Inferred from analogues |

| 2,6-Di-tert-butyl-4-methylpyridine | Inhibitor of Desilylation | Steric bulk prevents interaction with the silicon center of silyl ethers, thus inhibiting cleavage. Scavenges protons and interacts with Lewis acids that could promote desilylation. | sigmaaldrich.com |

Friedel-Crafts Alkylation under Basic Conditions

The Friedel-Crafts alkylation is a cornerstone of electrophilic aromatic substitution, traditionally carried out under acidic conditions using a Lewis acid catalyst such as aluminum chloride (AlCl₃). wikipedia.org However, the direct Friedel-Crafts alkylation of pyridine and its derivatives is generally not feasible under these conditions. The lone pair of electrons on the nitrogen atom of the pyridine ring acts as a Lewis base and readily complexes with the Lewis acid catalyst. quora.comquora.com This complexation has two major detrimental effects: it deactivates the pyridine ring towards electrophilic attack, and it sequesters the catalyst, rendering it ineffective. quora.comfirsthope.co.in

Consequently, Friedel-Crafts reactions on pyridine typically fail or require harsh conditions with very low yields. firsthope.co.in The formation of the pyridinium-Lewis acid complex places a positive charge on the nitrogen, which strongly deactivates the ring to further electrophilic substitution. firsthope.co.in

However, the use of sterically hindered, non-nucleophilic bases like 2,6-di-tert-butyl-4-methylpyridine has been reported to enable Friedel-Crafts alkylation of aromatic rings under what can be considered "basic conditions" in the sense that the base is present to modulate the reactivity of the system. orgsyn.org In this context, the role of the hindered pyridine is not to act as the aromatic substrate but to act as a proton scavenger. In a standard Friedel-Crafts reaction, the liberation of a proton during the substitution step can lead to side reactions. A non-nucleophilic base can trap this proton without interfering with the Lewis acid catalyst.

The key attribute of a hindered base like 2,6-di-tert-butyl-4-methylpyridine, and by analogy this compound, is its ability to distinguish between Brønsted acids (protons) and Lewis acids. orgsyn.orgsigmaaldrich.com Due to steric hindrance, it will not complex with the Lewis acid catalyst but will react with the smaller proton. This allows the Friedel-Crafts reaction to proceed on another aromatic substrate present in the reaction mixture without the deactivation and catalyst sequestration issues associated with unhindered pyridines. While the pyridine itself is not directly alkylated in this scenario, its presence is crucial for the success of the reaction on other aromatic compounds.

There are some exceptions where intramolecular Friedel-Crafts-type reactions involving a pyridine ring can occur under specific, often thermodynamically controlled, conditions. rsc.org

Table 3: Reactivity of Pyridine Derivatives in Friedel-Crafts Alkylation

| Condition | Role of Pyridine Derivative | Outcome | Explanation |

| Standard Lewis Acidic Conditions | Substrate (e.g., Pyridine) | Reaction fails or gives very low yields. | The nitrogen lone pair complexes with the Lewis acid, deactivating the ring and sequestering the catalyst. quora.comquora.com |

| Presence of a Hindered Pyridine Base (e.g., this compound) | Non-nucleophilic base | Facilitates Friedel-Crafts alkylation of another aromatic substrate. | The hindered base scavenges protons generated during the reaction without complexing with the Lewis acid catalyst. orgsyn.org |

Catalytic Applications and Mechanistic Insights of 2 Butyl 4 Methylpyridine and Its Analogues

Role as a Sterically Hindered Non-nucleophilic Base

A sterically hindered, non-nucleophilic base is an organic compound that can remove a proton (acting as a Brønsted base) but cannot act as a nucleophile due to significant steric bulk around the basic center. This characteristic is crucial in reactions where nucleophilic attack by the base would lead to undesirable side products.

The analogue 2,6-Di-tert-butyl-4-methylpyridine (B104953) (DTBMP) is a quintessential example of such a base. sigmaaldrich.comnih.gov The two bulky tert-butyl groups at the 2 and 6 positions effectively shield the nitrogen atom's lone pair of electrons. While this steric hindrance does not prevent the small proton from accessing the nitrogen, it physically blocks the molecule from approaching and attacking larger electrophilic centers, thus suppressing its nucleophilicity. chemicalbook.com This property allows DTBMP to selectively deprotonate substrates without competing in substitution or addition reactions.

DTBMP is particularly adept at distinguishing between Brønsted (protonic) acids and Lewis acids. sigmaaldrich.com It readily neutralizes protons but is often unable to coordinate with Lewis acidic metal centers, a feature that is exploited in various catalytic systems. One notable application is in the generation of vinyl triflates from aldehydes and ketones using trifluoromethanesulfonic anhydride (B1165640), a reaction where DTBMP efficiently scavenges the triflic acid byproduct without interfering with the main transformation. sigmaaldrich.comchemicalbook.com

**4.2. Metal-Catalyzed Reactions

The utility of 2-Butyl-4-methylpyridine and its analogues extends to the realm of metal catalysis, where they can function as additives, bases, or ligands that modulate the activity and selectivity of the metallic center.

In nickel-catalyzed cross-coupling reactions, which are powerful methods for forming carbon-carbon bonds, ligands play a pivotal role in stabilizing the nickel center and facilitating the catalytic cycle. While this compound itself is not commonly cited, its bipyridine analogues are instrumental. For instance, 4,4′-di-tert-butyl-2,2′-bipyridine , derived from 4-tert-butylpyridine, is a widely used ligand in various nickel-catalyzed transformations. nih.govchemrxiv.org These include cross-electrophile coupling reactions and the coupling of tertiary alkyl bromides with organoboron reagents. nih.gov

The mechanism in these reactions often involves nickel cycling between Ni(0), Ni(I), Ni(II), and Ni(III) oxidation states. The bipyridine ligand stabilizes these various oxidation states and prevents catalyst deactivation pathways like aggregation. chemrxiv.org In some cases, such as the reductive homocoupling of 2-chloropyridines to form bipyridines, nickel catalysis can proceed efficiently even without an added ligand, using manganese powder as the terminal reductant. nih.gov

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthesis, typically involving the palladium-catalyzed reaction of an organoboron compound with an organic halide. mdpi.com The catalytic cycle involves oxidative addition, transmetalation, and reductive elimination. youtube.com While sterically hindered pyridines are not standard ligands for this reaction, the pyridine (B92270) motif itself is a key component in directing group strategies for C-H activation and arylation.

In C-H arylation, a C-H bond is directly converted into a C-Aryl bond. The pyridine ring, as seen in substrates like 2-phenylpyridine, can act as an internal directing group, coordinating to the palladium catalyst and positioning it to activate a specific C-H bond for functionalization. researchgate.netnih.gov This directed approach allows for high regioselectivity. The mechanism for such a transformation involves C-H bond activation, coordination of the arylating agent, and reductive elimination to form the new C-C bond and regenerate the active catalyst. nih.gov

In certain platinum-catalyzed reactions, the presence of a non-nucleophilic base is critical for success. Research has shown that the analogue 2,6-Di-tert-butyl-4-methylpyridine serves as an effective base in PtCl₄-catalyzed cyclization reactions. sigmaaldrich.comchemicalbook.com Specifically, it has been successfully employed in the cyclization of homopropargyl azide (B81097) derivatives. sigmaaldrich.comchemicalbook.com In this context, the role of the hindered pyridine is to neutralize protons generated during the catalytic cycle, thereby preventing catalyst deactivation and promoting the desired cyclization pathway without interfering with the platinum catalyst or the substrate.

The asymmetric epoxidation of electron-deficient olefins, such as α,β-unsaturated ketones, is a valuable transformation for producing chiral building blocks. These reactions are often catalyzed by chiral metal complexes or organocatalysts. For example, porphyrin-inspired iron complexes have been developed that, in situ, catalyze the asymmetric epoxidation of enones with high enantioselectivity (up to 99% ee). nih.gov Other systems utilize chiral iminium salts, generated in situ from amines and aldehydes, to achieve the epoxidation. hku.hk While pyridine rings are integral components of larger ligand structures like porphyrins, the direct use of simple, sterically hindered pyridines such as this compound as a base or ligand in this specific catalytic reaction is not widely documented. The primary role in these systems is fulfilled by the chiral catalyst itself, which controls the stereochemical outcome of the oxygen transfer to the olefin.

A highly specific and effective application of 2,6-Di-tert-butyl-4-methylpyridine is found in the Gallium(III)-catalyzed ortho-ethynylation of phenols. nih.govresearchgate.netorganic-chemistry.org This reaction uses a catalytic amount of GaCl₃ to directly install an ethynyl (B1212043) group at the ortho-position of various phenols using a silylated chloroethyne (B1205976) reagent. nih.gov

The proposed mechanism involves the formation of a phenoxygallium intermediate, which then adds to the silylated chloroethyne. organic-chemistry.org This is followed by a β-elimination step that yields the ortho-ethynylated phenol (B47542) and regenerates the GaCl₃ catalyst. organic-chemistry.org The reaction requires a lithium phenoxide co-catalyst to proceed efficiently. nih.govelsevierpure.com

Crucially, the addition of 2,6-Di-tert-butyl-4-methylpyridine is essential for achieving high yields. nih.govresearchgate.net Its role is to act as a proton sponge, preventing side reactions such as the acid-catalyzed desilylation and hydration of the silyl-protected ethynyl product. sigmaaldrich.comnih.govorganic-chemistry.org This demonstrates the base's ability to selectively scavenge protons without interfering with the gallium catalyst.

The table below summarizes the results for the GaCl₃-catalyzed ortho-ethynylation of various substituted phenols in the presence of 2,6-Di-tert-butyl-4-methylpyridine, showcasing the reaction's scope and efficiency.

| Entry | Phenol Substrate | Product | Yield (%) |

| 1 | Phenol | 2-((Triisopropylsilyl)ethynyl)phenol | 88 |

| 2 | 4-Methylphenol | 4-Methyl-2-((triisopropylsilyl)ethynyl)phenol | 91 |

| 3 | 4-Methoxyphenol | 4-Methoxy-2-((triisopropylsilyl)ethynyl)phenol | 89 |

| 4 | 4-Chlorophenol | 4-Chloro-2-((triisopropylsilyl)ethynyl)phenol | 86 |

| 5 | 3,5-Dimethylphenol | 3,5-Dimethyl-2-((triisopropylsilyl)ethynyl)phenol | 90 |

| 6 | 2-Naphthol | 1-((Triisopropylsilyl)ethynyl)-2-naphthol | 85 |

| Data derived from studies on GaCl₃-catalyzed ortho-ethynylation of phenols. nih.gov |

Photoredox Catalysis in Organic Transformations

Sterically hindered pyridine analogues, such as 2,6-di-tert-butyl-4-methylpyridine, play a significant role in photoredox catalysis, particularly in organic transformations that proceed via radical mechanisms. These compounds serve as more than just bases; they actively participate in the catalytic cycle to improve reaction outcomes.

Enhancement of Quantum Yields and Reaction Efficiency

Experimental studies, such as Stern-Volmer experiments, have revealed that while the pyridine derivative itself does not quench the excited state of the photocatalyst (e.g., Ir(ppy)₃), its presence increases the quenching ability of other reactants like aroyl chlorides. nih.gov Furthermore, radical trapping experiments have demonstrated a marked increase in the yield of radical adducts when the hindered pyridine is present, confirming its role in promoting radical formation. nih.gov

β-Selective Aroylation of Activated Alkenes

A notable application of these principles is the photocatalytic β-selective aroylation of activated alkenes. nih.govnih.gov This reaction provides a method for the late-stage synthesis of α,β-unsaturated aryl ketones, which are valuable motifs in medicinal chemistry. nih.govnih.gov The process involves a non-chain radical aroyl-chlorination of an alkene, which proceeds via a 1,3-chlorine atom shift to form a β-chloroketone intermediate. nih.gov This intermediate then eliminates HCl upon workup to yield the desired enone product. nih.gov

The addition of 2,6-di-tert-butyl-4-methylpyridine is crucial for the success and efficiency of this transformation. nih.govresearchgate.net The proposed mechanism suggests that in the presence of the pyridinium (B92312) species, the aroyl chloride undergoes a proton-coupled electron transfer (PCET) with the excited photocatalyst. nih.gov This generates an α-chloro-α-hydroxy benzyl (B1604629) radical, which then adds to the alkene. nih.gov The steric bulk at the 2- and 6-positions of the pyridine is critical; using a less hindered analogue like 4-methylpyridine (B42270) results in no desired product formation. nih.gov This strategy effectively suppresses common side reactions such as double aroylation, E/Z isomerization, and dimerization. nih.gov

The table below summarizes the effect of the pyridine additive on the aroylation reaction.

| Additive | Product Yield (%) | Role |

| 2,6-di-tert-butyl-4-methylpyridine | High | Promotes PCET, enhances quantum yield |

| 4-methylpyridine | 0% | Ineffective, likely forms stable aroyl-pyridinium salt |

| None | Low | Inefficient radical generation |

Glycosylation Reactions and Stereoselectivity

Sterically hindered pyridinium salts, derived from analogues like 2,4,6-tri-tert-butylpyridine (B184576) (TTBPy), have emerged as effective organocatalysts for promoting highly stereoselective glycosylation reactions. acs.org These bulky, bench-stable salts can facilitate the synthesis of complex carbohydrates by controlling the stereochemical outcome of the glycosidic bond formation. acs.org

In one application, protonated 2,4,6-tri-tert-butylpyridinium tetrafluoroborate (B81430) was used as a mild and efficient catalyst for the SN2 type displacement of glycosyl trichloroacetimidates. acs.org This method allows for the stereoselective synthesis of both α- and β-glycosides. The high stereoselectivity is attributed to the unique, strained ion-pair interactions between the bulky, sterically hindered pyridinium cation and the counter-ion. acs.org This interaction leads to a unique activation of the alcohol acceptor, which then facilitates a clean SN2 displacement at the anomeric center of the glycosyl donor, resulting in high diastereoselectivity. acs.org The use of such hindered pyridine-based catalysts represents a valuable strategy for controlling stereoselectivity in the synthesis of complex oligosaccharides.

Water Splitting Catalysis

While extensive research into water splitting catalysis involves ruthenium-based molecular complexes with pyridine-containing ligands like bipyridine and terpyridine, the direct application of this compound or its close sterically hindered analogues is not prominently documented in the reviewed literature. researchgate.netuniversiteitleiden.nl Research in this area often focuses on complexes where ligands like 4-picoline (4-methylpyridine) are incorporated into the primary coordination sphere of the metal catalyst to modulate its electronic and redox properties for efficient water oxidation. researchgate.net These catalysts operate through multi-step proton-coupled electron transfer pathways to generate oxygen from water. researchgate.netuniversiteitleiden.nl The specific role of a non-coordinating, sterically hindered base like this compound in these systems is not a primary focus of the available research.

Mechanistic Investigations in Catalysis

The unique properties of this compound and its sterically hindered analogues make them valuable tools for investigating reaction mechanisms, particularly for distinguishing between different catalytic pathways.

Differentiation of Lewis Acid vs. Brønsted Acid Catalyzed Pathways

A key application of highly hindered pyridines, such as the analogue 2,6-di-tert-butyl-4-methylpyridine, is their use as a mechanistic probe to distinguish between Brønsted acid and Lewis acid catalyzed pathways. sigmaaldrich.com Brønsted acids are proton (H⁺) donors, while Lewis acids are electron-pair acceptors. mdpi.com

The nitrogen atom in the pyridine ring possesses a lone pair of electrons, allowing it to function as a base. In non-hindered pyridines, this lone pair is available to either accept a proton (acting as a Brønsted base) or coordinate to a metal center (acting as a Lewis base). tue.nlresearchgate.net However, in a sterically hindered pyridine like 2,6-di-tert-butyl-4-methylpyridine, the bulky tert-butyl groups flanking the nitrogen atom physically block its approach to a typically larger Lewis acid center. sigmaaldrich.com Conversely, the small size of a proton allows it to access the nitrogen's lone pair with relative ease.

This differential reactivity allows researchers to titrate the role of different acid types in a reaction. If a reaction is catalyzed by a Brønsted acid, the addition of a hindered pyridine will intercept the protons and inhibit or stop the reaction. If the reaction proceeds via Lewis acid catalysis, the addition of the hindered pyridine will have little to no effect, as it cannot coordinate to and deactivate the Lewis acidic center. sigmaaldrich.com This simple yet effective test provides valuable insight into the operative reaction mechanism.

Role of Pyridine Additives in Reaction Efficiency

Pyridine derivatives, including analogues of this compound, are frequently employed as additives to enhance the efficiency and outcome of a wide array of chemical reactions. Their primary role often involves acting as a proton scavenger or a non-nucleophilic base, which is crucial in reactions that produce acidic byproducts that could otherwise inhibit the catalyst or lead to undesired side reactions.

A prominent analogue, 2,6-di-tert-butyl-4-methylpyridine , is extensively used due to its significant steric hindrance around the nitrogen atom. This steric bulk prevents it from acting as a nucleophile, allowing it to selectively abstract protons without interfering with other electrophilic centers in the reaction mixture. This property is invaluable in numerous catalytic processes. For instance, it is utilized in the synthesis of vinyl triflates from aldehydes and ketones, where it effectively neutralizes the triflic acid generated in situ. sigmaaldrich.com It also plays a crucial role in preventing desilylation and hydration in reactions such as the GaCl₃-catalyzed ortho-ethynylation of phenols. sigmaaldrich.com